molecular formula C9H16ClN3 B6219547 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride CAS No. 2751620-60-5

1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Cat. No. B6219547
CAS RN: 2751620-60-5
M. Wt: 201.7
InChI Key:
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Description

1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride, or EP-PYRA-HCl, is a synthetic organic compound used in a variety of scientific applications. It is a highly versatile compound, with a wide range of applications in both biochemical and physiological research. EP-PYRA-HCl is a white crystalline solid, soluble in water and ethanol, with a molecular weight of about 200 g/mol.

Mechanism of Action

EP-PYRA-HCl is an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, EP-PYRA-HCl increases the levels of acetylcholine in the brain, leading to increased levels of alertness and focus.
Biochemical and Physiological Effects
EP-PYRA-HCl has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on AChE, it has been shown to inhibit the enzyme monoamine oxidase (MAO) and to increase the levels of the neurotransmitters serotonin and norepinephrine. Additionally, EP-PYRA-HCl has been shown to have neuroprotective effects, as well as to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of EP-PYRA-HCl in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a highly versatile compound, with a wide range of applications in both biochemical and physiological research.
The main limitation of EP-PYRA-HCl in laboratory experiments is its potential toxicity. It has been shown to be toxic to certain cells and organisms, and should be handled with caution.

Future Directions

The potential applications of EP-PYRA-HCl in scientific research are numerous. It has been used in the study of enzyme kinetics, as a substrate for certain enzymes, and as a ligand for metal ions. Additionally, it has been used in the study of drug metabolism and pharmacokinetics, as well as in the study of protein-protein interactions, receptor pharmacology and drug-receptor interactions.
In the future, EP-PYRA-HCl could be used in the development of new drugs and therapies for neurological and psychiatric disorders. It could also be used in the development of new treatments for inflammation, oxidative stress, and other diseases. Additionally, it could be used in the development of new diagnostic tests for neurological and psychiatric disorders. Finally, EP-PYRA-HCl could be used in the development of new methods for the study of enzyme kinetics, protein-protein interactions, and drug-receptor interactions.

Synthesis Methods

EP-PYRA-HCl can be synthesized from various starting materials, including ethyl pyrazole-5-carboxylate, pyrrolidine, and hydrochloric acid. The synthesis involves a multi-step process which includes the reaction of ethyl pyrazole-5-carboxylate with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid. The resulting compound is then purified by recrystallization.

Scientific Research Applications

EP-PYRA-HCl has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, as a substrate for certain enzymes, and as a ligand for metal ions. EP-PYRA-HCl has also been used in the study of drug metabolism and pharmacokinetics. Additionally, it has been used in the study of protein-protein interactions, as well as in the study of receptor pharmacology and drug-receptor interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "1-ethyl-1H-pyrazole-5-carbaldehyde", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-ethyl-1H-pyrazole-5-carbaldehyde is reacted with pyrrolidine in the presence of a suitable solvent and a catalyst to form 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole.", "Step 2: The resulting product is then treated with hydrochloric acid to form 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

CAS RN

2751620-60-5

Molecular Formula

C9H16ClN3

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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